molecular formula C33H39BrN2O9 B1667930 Bromoreserpine CAS No. 84057-91-0

Bromoreserpine

Cat. No.: B1667930
CAS No.: 84057-91-0
M. Wt: 687.6 g/mol
InChI Key: HETZMPQLMVFFBX-MDEJGZGSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromoreserpine (CAS No. 1046861-20-4) is a brominated organic compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Its structure includes a boronic acid group, a bromine atom, and a chlorine substituent on an aromatic ring, making it a hybrid organobromine-organochlorine compound . Key physicochemical properties include:

  • Log Po/w (XLOGP3): 2.15 (moderate lipophilicity)
  • Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" in aqueous media
  • GI Absorption: High
  • Synthetic Accessibility Score: 2.07 (indicating moderate ease of synthesis) .

This compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran/water at 75°C for 1.33 hours . Its structural features and pharmacological profile suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by halogenated aromatics.

Properties

CAS No.

84057-91-0

Molecular Formula

C33H39BrN2O9

Molecular Weight

687.6 g/mol

IUPAC Name

bromo (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-3-methyl-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate

InChI

InChI=1S/C33H39BrN2O9/c1-35-23-14-19(39-2)7-8-20(23)21-9-10-36-16-18-13-27(31(43-6)28(33(38)45-34)22(18)15-24(36)29(21)35)44-32(37)17-11-25(40-3)30(42-5)26(12-17)41-4/h7-8,11-12,14,18,22,24,27-28,31H,9-10,13,15-16H2,1-6H3/t18-,22+,24-,27-,28+,31+/m1/s1

InChI Key

HETZMPQLMVFFBX-MDEJGZGSSA-N

SMILES

CN1C2=C(C=CC(=C2)OC)C3=C1C4CC5C(CC(C(C5C(=O)OBr)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC)CN4CC3

Isomeric SMILES

CN1C2=C(C=CC(=C2)OC)C3=C1[C@H]4C[C@H]5[C@H](C[C@H]([C@@H]([C@H]5C(=O)OBr)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC)CN4CC3

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)C3=C1C4CC5C(CC(C(C5C(=O)OBr)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC)CN4CC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bromoreserpine; 

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Log Po/w (XLOGP3) Solubility (mg/mL) BBB Permeability
This compound C₆H₅BBrClO₂ 235.27 2.15 0.24 Yes
(3-Bromo-5-chlorophenyl)boronic acid C₆H₅BBrClO₂ 235.27 2.15 0.24 Yes
(6-Bromo-2,3-dichlorophenyl)boronic acid C₆H₄BBrCl₂O₂ 269.72 2.89 0.12 No

Key Observations:

Structural Similarity vs. Functional Divergence:

  • This compound and (3-Bromo-5-chlorophenyl)boronic acid share identical molecular formulas and weights but differ in substituent positions. Despite this, their solubility and BBB permeability remain identical, suggesting positional isomerism minimally impacts these properties .
  • In contrast, (6-Bromo-2,3-dichlorophenyl)boronic acid has an additional chlorine atom, increasing molecular weight and lipophilicity (LogP = 2.89) while reducing solubility and BBB permeability. This highlights how added halogens can hinder membrane penetration .

Synthetic Accessibility:

  • This compound’s synthetic accessibility score (2.07) is lower than its analogs, implying a more complex synthesis pathway due to its specific halogen arrangement .

Comparison with Functionally Similar Compounds

This compound’s high GI absorption and BBB permeability align it with bioactive brominated compounds like 5-Bromoindole (CAS No. 10075-50-0), a precursor in serotonin receptor modulators .

Table 2: Functional Comparison with 5-Bromoindole

Property This compound 5-Bromoindole
Molecular Weight 235.27 196.06
Log Po/w (XLOGP3) 2.15 2.78
Primary Application Enzyme inhibition Serotonin analog synthesis
GI Absorption High Moderate

Key Findings:

  • Lipophilicity vs. Bioavailability:
    5-Bromoindole’s higher LogP (2.78) correlates with stronger membrane binding but lower GI absorption compared to this compound, underscoring a trade-off between lipophilicity and bioavailability .
  • Pharmacological Targets:
    this compound’s boronic acid group enables covalent interactions with catalytic serine residues in proteases, whereas 5-Bromoindole’s indole scaffold mimics tryptophan, targeting neurotransmitter receptors .

Research Findings and Implications

Stability and Compatibility:
this compound’s boronic acid moiety may confer stability in physiological pH ranges, unlike simpler brominated aromatics prone to oxidative degradation. This aligns with guidelines emphasizing rigorous stability studies for halogenated pharmaceuticals .

Druglikeness Metrics:
this compound scores 0.55 on the bioavailability scale (Lipinski’s rule of five), outperforming its dichlorinated analog (0.48) but underperforming compared to 5-Bromoindole (0.68). This suggests a need for structural optimization to enhance druglikeness .

Synthetic Challenges: The use of palladium catalysts in this compound’s synthesis introduces cost and purification challenges compared to simpler halogenation routes used for 5-Bromoindole .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromoreserpine
Reactant of Route 2
Bromoreserpine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.